BenchChemオンラインストアへようこそ!

ME3221

Hypertension AT1 Antagonist In Vivo Pharmacology

ME3221 is a surmountable (competitive) angiotensin AT1 receptor antagonist with well-characterized reversible binding kinetics, distinct from insurmountable ARBs like losartan's active metabolite. Exhibits species-dependent potency (~5-fold higher in rabbit vs. canine aorta). Preferred for studies requiring pure competitive blockade, species-specific pharmacology, or washout experiments.

Molecular Formula C22H21N5O2
Molecular Weight 387.4 g/mol
CAS No. 139958-16-0
Cat. No. B1676122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameME3221
CAS139958-16-0
Synonyms3-methoxy-2,6-dimethyl-4-((2'-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-yl)methoxy)pyridine
ME 3221
ME-3221
ME3221
Molecular FormulaC22H21N5O2
Molecular Weight387.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=N1)C)OC)OCC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4
InChIInChI=1S/C22H21N5O2/c1-14-12-20(21(28-3)15(2)23-14)29-13-16-8-10-17(11-9-16)18-6-4-5-7-19(18)22-24-26-27-25-22/h4-12H,13H2,1-3H3,(H,24,25,26,27)
InChIKeyFTDRSCZZEUAAIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ME3221 (CAS 139958-16-0): A Surmountable Angiotensin AT1 Receptor Antagonist for Hypertension and End-Organ Protection Research


ME3221 (3-methoxy-2,6-dimethyl-4-[[2'-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-yl]methoxy]pyridine) is a surmountable (competitive) angiotensin AT1 receptor antagonist originally developed by Meiji Seika Pharma [1]. It belongs to the non-peptide angiotensin II receptor blocker (ARB) class, exhibiting potent and selective antagonism of the AT1 receptor without affecting bradykinin-mediated responses [2]. ME3221 has been characterized in multiple hypertensive animal models, including renal hypertensive rats, spontaneously hypertensive rats (SHR), and stroke-prone spontaneously hypertensive rats (SHRSP), where it demonstrates sustained blood pressure lowering and end-organ protective effects [3]. The compound serves as a valuable research tool for investigating surmountable AT1 antagonism and species-specific receptor pharmacology .

Why Losartan, Candesartan, or Other ARBs Cannot Substitute for ME3221 in Surmountable Antagonism Research


Angiotensin AT1 receptor antagonists exhibit fundamental mechanistic heterogeneity that precludes simple interchangeability. ME3221 is a surmountable (competitive) antagonist, whereas widely used ARBs such as losartan (via its active metabolite EXP3174), candesartan, and irbesartan demonstrate insurmountable (non-competitive) or partially insurmountable antagonism [1][2]. This mechanistic distinction translates to divergent pharmacological profiles: competitive antagonists require higher angiotensin II concentrations to overcome blockade, while non-competitive antagonists produce prolonged, essentially irreversible receptor inhibition [3]. Furthermore, ME3221 exhibits pronounced species-dependent potency variations—being approximately fivefold more potent in rabbit versus canine aortic tissue—a property not uniformly shared across all ARBs and critical for translational experimental design [4]. Substituting an insurmountable antagonist for ME3221 in studies investigating competitive AT1 blockade dynamics or species-specific receptor pharmacology would yield non-interchangeable results and compromise experimental validity.

Quantitative Differentiation Evidence: ME3221 vs. Losartan and Other AT1 Antagonists


ME3221 Exhibits 3-Fold Greater Antihypertensive Potency (ED25) Than Losartan in Spontaneously Hypertensive Rats

ME3221 demonstrates superior antihypertensive potency compared to losartan in spontaneously hypertensive rats (SHR), as quantified by the effective dose required to reduce blood pressure by 25 mmHg (ED25). ME3221 lowered blood pressure with an ED25 value that was 3-fold lower than that of losartan, indicating higher potency on a mg/kg basis [1]. This direct head-to-head comparison establishes ME3221 as a more potent surmountable antagonist in this widely used hypertension model.

Hypertension AT1 Antagonist In Vivo Pharmacology Blood Pressure

ME3221 Achieves Superior Systolic Blood Pressure Reduction vs. Losartan and Enalapril in Aged Stroke-Prone SHR

In a long-term (8-month) study using aged (32-week-old) stroke-prone spontaneously hypertensive rats (SHRSP), ME3221 (10 mg/kg/day) reduced systolic blood pressure more effectively than both losartan (10 mg/kg/day) and enalapril (10 mg/kg/day), two established reference drugs for hypertension [1][2]. While the protective activity against hypertensive complications (stroke, proteinuria, cardiac hypertrophy) was comparable among the three agents, the superior blood pressure reduction with ME3221 represents a quantifiable differentiator in this high-severity disease model.

Stroke Prevention End-Organ Protection SHRSP Model Cardiovascular

ME3221 Preserves Bradykinin Hypotensive Response While Selectively Blocking AT1 Pressor Effects

ME3221 demonstrates functional selectivity by effectively antagonizing angiotensin II-induced pressor responses while leaving bradykinin-induced depressor responses unaffected in both rats and marmosets [1]. This profile distinguishes ME3221 from ACE inhibitors (which potentiate bradykinin responses and cause cough) and establishes it as a clean AT1 antagonist tool. While other ARBs share this class-level property, ME3221's specific surmountable binding mode provides a distinct mechanistic context for investigating AT1 blockade without kinin pathway interference.

Selectivity Bradykinin AT1 Antagonism Vascular Pharmacology

ME3221 Exhibits Pronounced Species-Dependent Potency: 5-Fold Higher Affinity in Rabbit vs. Canine AT1 Receptors

ME3221 displays marked species-dependent differences in AT1 receptor antagonism, a property not uniformly observed across all ARBs. The antagonistic potency (pA2) for angiotensin II-induced contraction was 8.82 in rabbit aorta versus 8.18 in canine aorta, representing an approximately 5-fold higher potency in rabbit tissue [1]. This functional difference is supported by binding data: Ki values of 3.84 nM (rabbit aorta) and 2.55 nM (rat liver) versus 84.5 nM (canine aorta) and 122 nM (canine liver), demonstrating up to 48-fold species-dependent variation in affinity [1]. The peptide antagonist [Sar1,Ala8]angiotensin II did not show this species variation (Ki = 0.85-4.67 nM across species), confirming that the effect is specific to ME3221 and not a general receptor artifact [1].

Species Differences Receptor Binding Translational Pharmacology pA2

Optimal Research Applications for ME3221 Based on Quantified Differentiation Evidence


Investigating Competitive (Surmountable) vs. Non-Competitive AT1 Antagonism Mechanisms

ME3221 is the preferred tool for studies requiring a pure competitive AT1 antagonist with well-characterized surmountable binding kinetics [1]. Its pharmacological profile—including the 3-fold potency advantage over losartan in SHR [2]—enables direct mechanistic comparisons with insurmountable antagonists like losartan's active metabolite EXP3174, candesartan, or irbesartan. This application is particularly valuable for researchers studying the functional consequences of reversible versus pseudo-irreversible receptor blockade on blood pressure regulation, receptor trafficking, and signaling bias [3].

Studying Species-Specific AT1 Receptor Pharmacology and Translational Modeling

The pronounced species-dependent potency of ME3221—approximately 5-fold higher in rabbit versus canine aorta and up to 48-fold differences in binding affinity [4]—makes it an indispensable tool for investigating AT1 receptor structural and functional heterogeneity across species. Researchers can use ME3221 as a probe to map species-specific receptor conformations, assess the predictive validity of different animal models for human AT1 pharmacology, and study the molecular determinants of ligand recognition that underlie these potency differences.

Hypertension and End-Organ Protection Studies in Stroke-Prone SHR Models

In aged SHRSP models, ME3221 (10 mg/kg/day) provides superior systolic blood pressure reduction compared to both losartan and enalapril at equivalent doses [5][6], while maintaining comparable protection against stroke, proteinuria, and cardiac hypertrophy. This profile supports applications in severe hypertension research where maximizing blood pressure reduction is essential for elucidating pressure-dependent versus pressure-independent end-organ protective mechanisms. The compound's surmountable antagonism may also offer advantages in studies where reversible receptor blockade is desirable for washout or reversal experiments.

AT1-Mediated Pressor Response Studies Requiring Clean Kinin Pathway Exclusion

For experiments that require selective interrogation of AT1-mediated pressor responses without confounding modulation of the bradykinin pathway, ME3221 offers a validated tool [7]. Unlike ACE inhibitors that potentiate bradykinin, ME3221 selectively antagonizes angiotensin II responses while leaving bradykinin responses intact. This selectivity is essential for cardiovascular studies where bradykinin-mediated effects could confound interpretation, such as investigations of vascular reactivity, baroreflex function, or the relative contributions of AT1 blockade versus kinin potentiation to observed therapeutic effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for ME3221

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.